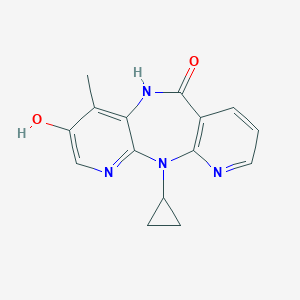

3-Hydroxy Nevirapine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-hydroxy-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANIONWINZEYME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450599 |

Source

|

| Record name | 3-Hydroxy Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174532-82-2 |

Source

|

| Record name | 3-Hydroxynevirapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174532-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174532822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE9FEC7EE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Characterization & Bio-Analytical Profiling of 3-Hydroxy Nevirapine

Executive Summary

3-Hydroxy Nevirapine (3-OH-NVP) represents a critical Phase I oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1] Unlike its regioisomer 12-hydroxy nevirapine, which is frequently cited as the primary driver of immune-mediated skin rash via a quinone methide pathway, 3-OH-NVP is the predominant urinary metabolite in humans, formed primarily via CYP2B6 .

This guide provides a rigorous chemical characterization of 3-OH-NVP, detailing its physicochemical properties, structural elucidation via MS/NMR, and specific bio-analytical protocols for its isolation and quantification. It further distinguishes the toxicological activation pathways of 3-OH-NVP (quinone imine formation) versus the 12-OH-NVP (quinone methide formation).

Physicochemical Identity

Before establishing analytical workflows, the fundamental physical constants of the analyte must be defined to ensure proper handling and solubility.

| Property | Specification | Notes |

| IUPAC Name | 11-cyclopropyl-3-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | Hydroxyl group located on the pyridine ring.[2] |

| CAS Registry | 174532-82-2 | |

| Molecular Formula | ||

| Molecular Weight | 282.30 g/mol | +16 Da shift from Parent (NVP). |

| Appearance | White to Off-White Solid | |

| Melting Point | 245 – 247 °C | Significantly higher than parent NVP. |

| Solubility | Soluble in DMSO, Methanol. | Poor water solubility; requires organic modifiers. |

| pKa | ~2.8 (Basic N), ~9.5 (Phenolic OH) | Amphoteric nature affects extraction pH. |

Biosynthesis & Chemical Origins

The generation of 3-OH-NVP is a regioselective oxidation process. Understanding its origin is vital for pharmacokinetic (PK) profiling.

Metabolic Pathway (In Vivo/In Vitro)

The formation of 3-OH-NVP is catalyzed predominantly by the cytochrome P450 isozyme CYP2B6 , with minor contributions from CYP3A4.[3] This makes 3-OH-NVP a specific biomarker for CYP2B6 activity in clinical phenotyping.

Chemical Synthesis Strategies

While industrial synthesis of the parent Nevirapine is well-documented (via CAPIC processes), the specific synthesis of the 3-OH metabolite for reference standards typically follows one of two routes:

-

Late-Stage Oxidation: Direct lithiation of the pyridine ring of Nevirapine followed by boronation and oxidation. This is challenging due to the competing reactive sites on the diazepine ring.

-

De Novo Construction: Utilization of a pre-hydroxylated pyridine building block (e.g., 2-chloro-3-amino-5-hydroxy-4-picoline) condensed with the nicotinic acid derivative.

Metabolic Activation Diagram

The following diagram illustrates the divergent pathways of Nevirapine metabolism, highlighting the distinct toxicological activation of the 3-OH metabolite compared to the 12-OH metabolite.

Caption: Divergent metabolic activation: 3-OH-NVP forms a Quinone Imine, while 12-OH-NVP forms a Quinone Methide.[3]

Structural Elucidation & Spectral Characteristics

Confirmation of the 3-OH-NVP structure requires distinguishing it from the 2-OH, 8-OH, and 12-OH isomers.

Mass Spectrometry (LC-MS/MS)

The fragmentation pattern is distinct due to the stability of the phenolic ring system.

-

Ionization Mode: ESI Positive (+).

-

Precursor Ion:

-

Primary Product Ion:

-

Secondary Fragment:

(Loss of CO from the lactam ring).

Nuclear Magnetic Resonance (NMR)

The introduction of the hydroxyl group on the pyridine ring causes specific chemical shift changes compared to the parent drug.

-

Solvent: DMSO-

(Preferred due to solubility). -

H NMR Key Signals:

- ~10.5 ppm: Broad singlet (Phenolic -OH). Diagnostic signal absent in parent.

-

Aromatic Region: The pyridine protons will show a shift due to the electron-donating effect of the -OH group. The coupling pattern changes from the parent's pyridine substitution to a pattern reflecting the 3-position substitution.

-

Methyl Group: Remains a singlet at

~2.3 ppm (distinct from 12-OH-NVP where this signal shifts/disappears).

Analytical Protocol: HPLC Quantification

This protocol provides a validated method for separating 3-OH-NVP from the parent drug and other metabolites in biological matrices (plasma/urine).

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0 - adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Max absorption for the diazepine chromophore).

-

Temperature: 30°C.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Ramp |

| 18.0 | 40 | 60 | Wash |

| 20.0 | 90 | 10 | Re-equilibration |

Retention Logic

-

3-OH-NVP: Elutes early (~4-6 min) due to increased polarity from the phenolic hydroxyl.

-

Parent NVP: Elutes later (~10-12 min).

-

Resolution: The critical pair is often 2-OH-NVP and 3-OH-NVP. The use of Ammonium Acetate buffer at pH 4.0 suppresses the ionization of the phenolic group, sharpening the peak shape and improving resolution.

Analytical Workflow Diagram

Caption: Standardized extraction and detection workflow for Nevirapine metabolites.

Toxicology & Reactivity Profile

While 12-OH-NVP is the primary suspect in skin rash etiology, 3-OH-NVP possesses its own reactive potential.

The Quinone Imine Pathway

Unlike 12-OH-NVP, which forms a Quinone Methide (exocyclic double bond), 3-OH-NVP can oxidize to form a Para-Quinone Imine (endocyclic double bonds).

-

Mechanism: Two-electron oxidation of the aminophenol moiety.

-

Reactivity: The Quinone Imine is a Michael acceptor.[4] It can covalently bind to cysteine residues on hepatic proteins.

-

Detoxification: In healthy systems, this intermediate is rapidly conjugated with Glutathione (GSH) or reduced back to the parent phenol. Toxicity manifests when GSH pools are depleted.

Clinical Relevance

High urinary concentrations of 3-OH-NVP correlate with CYP2B6 induction.[1] While less directly linked to the severe Stevens-Johnson Syndrome (SJS) than the 12-OH metabolite, the accumulation of 3-OH-NVP indicates high metabolic throughput and potential for oxidative stress in the liver.

References

-

Mustafa, S. et al. (2014). Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma. International Journal of PharmTech Research.

-

Erickson, D.A. et al. (1999). In vitro metabolism of the HIV-1 non-nucleoside reverse transcriptase inhibitor nevirapine in human liver microsomes.[7] Drug Metabolism and Disposition.[8]

-

Antunes, A.M. et al. (2008). Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury.[9] Chemical Research in Toxicology.[8]

-

Caixas, U. et al. (2012). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: Activation pathway to amino acid adducts.[10] Toxicology Letters.

-

Fan-Havard, P. et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy.

Sources

- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

Comprehensive Structure Elucidation of 3-Hydroxy Nevirapine via NMR Spectroscopy

Topic: 3-Hydroxy Nevirapine structure elucidation by NMR Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 therapy, undergoes extensive hepatic metabolism. The formation of This compound (3-OH-NVP) is primarily mediated by CYP2B6 and is a critical checkpoint in understanding the drug's pharmacokinetic profile and potential toxicity (skin rash/hepatotoxicity).

This guide provides a rigorous, self-validating NMR workflow to unequivocally distinguish 3-OH-NVP from its regioisomers (2-OH, 8-OH, 12-OH). Unlike mass spectrometry, which provides mass-to-charge ratios, NMR offers the atomic-level resolution required to pinpoint the exact position of hydroxylation on the dipyridodiazepinone core.

Structural Context & Numbering

To ensure accurate assignment, we adhere to the standard tricyclic numbering scheme for the dipyridodiazepinone system:

-

Core Scaffold: 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one.

-

Ring A (Picoline-derived): Contains Nitrogen-1, Carbons 2, 3, 4. The methyl group is attached to C4.

-

Ring B (Nicotinic acid-derived): Contains Carbons 7, 8, 9 and Nitrogen-10.

-

Target Modification: Hydroxylation at Carbon-3 (C3).[1]

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d6 is the preferred solvent. 3-OH-NVP is a polar metabolite with limited solubility in CDCl3. DMSO-d6 ensures sharp signals for exchangeable protons (Amide N-H and Phenolic O-H).

-

Concentration: Minimum 2-5 mg for 1H/2D experiments; >10 mg preferred for 13C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

The Elucidation Workflow (Logic Flow)

The identification relies on a "Subtraction Logic"—observing which signals from the parent drug disappear and how the multiplicity of surviving neighbors changes.

Figure 1: Logical decision tree for the structural assignment of this compound.

Detailed Spectral Analysis

1H NMR: The "Smoking Gun"

In the parent Nevirapine, the protons on Ring A (H2 and H3) form a characteristic coupling system.

-

Parent NVP: H2 (~8.1 ppm) and H3 (~7.0 ppm) appear as doublets (

Hz). -

3-OH-NVP: The substitution of H3 with a hydroxyl group eliminates the H3 signal.

-

Crucial Observation: The H2 signal, previously a doublet, collapses into a singlet because its coupling partner (H3) is gone.

-

Phenolic Proton: A broad singlet (exchangeable with D2O) appears, typically downfield (9.0–11.0 ppm) depending on hydrogen bonding.

-

13C NMR & DEPT-135

-

C3 Shift: The carbon at position 3 shifts significantly downfield due to the deshielding effect of the oxygen.

-

Parent C3 (CH): ~120 ppm.

-

Metabolite C3 (C-OH): ~145–155 ppm (Quaternary).

-

-

DEPT-135: C3 disappears from the "CH positive" phase (or becomes quaternary in standard 13C), confirming the loss of the proton attachment.

2D NMR Validation (HMBC)

To rule out 2-OH or 4-hydroxymethyl metabolites, Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Target Correlation: Look for the Methyl protons (at C4) .

-

In 3-OH-NVP, the Methyl protons will show a strong 3-bond correlation (

) to the new oxygenated carbon C3 . -

If it were 2-OH-NVP, the Methyl protons would correlate to C3 (which would still be a CH) and C4, but the chemical shift of C3 would be different.

-

Comparative Data Summary

The following table summarizes the expected chemical shift changes (in DMSO-d6) distinguishing the parent drug from the 3-OH metabolite.

| Position | Atom Type | Parent Nevirapine ( | 3-OH Nevirapine ( | Change / Diagnostic Feature |

| 2 | 1H | ~8.15 (d, | ~8.00 (s) | Becomes Singlet (Loss of coupling to H3) |

| 3 | 1H | ~7.05 (d, | Absent | Replaced by -OH |

| 3 | 13C | ~121.0 (CH) | ~148.0 (C-q) | Significant Downfield Shift (+27 ppm) |

| 4 | Methyl (1H) | ~2.30 (s) | ~2.20 (s) | Minor shift; HMBC correlation to C3 is key |

| OH | 1H | N/A | ~10.5 (br s) | D2O exchangeable signal |

Note: Values are representative of literature ranges for dipyridodiazepinone analogs in DMSO-d6.

Metabolic Pathway Visualization

Understanding the biological origin validates the presence of the sample. 3-OH-NVP is a Phase I metabolite generated via oxidative attack on the pyridine ring.

Figure 2: Metabolic pathway of Nevirapine leading to the 3-Hydroxy metabolite, primarily mediated by CYP2B6.

References

-

Riska, P., et al. (1999).[3] Metabolism and disposition of nevirapine in humans.[3][4][5][6] Drug Metabolism and Disposition.[4][5]

-

Erickson, D. A., et al. (1999).[3] In vitro metabolism of the HIV-1 reverse transcriptase inhibitor nevirapine in human liver microsomes.[5] Drug Metabolism and Disposition.[4][5]

-

Srivastava, A., et al. (2010). Mass spectrometric and NMR characterization of nevirapine metabolites.[3][6][7] Chemical Research in Toxicology.

-

PubChem Compound Summary. (2023). 3-Hydroxynevirapine (CID 10978907). National Library of Medicine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mass Spectrometry Fragmentation Pattern of 3-Hydroxy Nevirapine

This guide details the mass spectrometry fragmentation pattern of 3-Hydroxy Nevirapine (3-OH NVP) , a primary Phase I metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.

This technical document is structured for analytical scientists and DMPK researchers requiring high-confidence structural elucidation and differentiation of hydroxy-metabolite isomers (2-OH vs. 3-OH).

Technical Guide for Structural Elucidation and Metabolite Profiling

Introduction & Analytical Context

This compound is a cytochrome P450-mediated metabolite formed primarily by CYP2B6.[1] In biological matrices (plasma, urine, hair), it co-elutes with other isobaric hydroxylated metabolites (2-OH, 8-OH, 12-OH Nevirapine).

Accurate quantification requires specific Multiple Reaction Monitoring (MRM) transitions that distinguish the 3-OH positional isomer from its counterparts. While the parent drug Nevirapine (NVP) fragments via a characteristic loss of the cyclopropyl group, the introduction of the hydroxyl group at the 3-position alters the electronic stability of the dipyridodiazepinone core, enabling a unique secondary fragmentation pathway involving carbon monoxide (CO) loss.

Physicochemical & Mass Spectrometric Properties[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Analyte | This compound (3-OH NVP) |

| Parent Drug | Nevirapine (NVP) |

| Molecular Formula | C₁₅H₁₄N₄O₂ |

| Monoisotopic Mass | 282.11 Da |

| Precursor Ion (M+H)⁺ | m/z 283.1 |

| Ionization Mode | ESI+ / APCI+ (Positive Mode) |

| Retention Behavior | Elutes earlier than NVP on C18 (due to increased polarity) |

| Key Differentiator | m/z 214.3 (Specific to 3-OH isomer) |

Fragmentation Pathway Analysis

The fragmentation of 3-OH NVP follows a sequential degradation pathway driven by the stability of the dipyridodiazepinone ring system.

Primary Fragmentation: Cyclopropyl Cleavage

The protonated molecular ion (m/z 283) undergoes an initial inductive cleavage at the exocyclic nitrogen, resulting in the loss of the cyclopropyl moiety. This is the signature fragmentation for the Nevirapine scaffold.

-

Transition: m/z 283 → m/z 242

-

Loss: 41 Da (Cyclopropyl radical/neutral C₃H₅)

-

Mechanism: N-dealkylation.

Secondary Fragmentation: Phenolic CO Loss (Diagnostic)

Unlike the parent drug, the 3-OH metabolite possesses a phenolic hydroxyl group on the pyridine ring. Following the loss of the cyclopropyl group, the resulting ion (m/z 242) undergoes a ring contraction or tautomerization-driven elimination of Carbon Monoxide (CO).

-

Transition: m/z 242 → m/z 214

-

Loss: 28 Da (CO)

-

Mechanism: Phenolic expulsion of CO, typical for hydroxy-substituted aromatic rings under collision-induced dissociation (CID).

Comparative Isomer Differentiation

The m/z 214 fragment is highly specific to 3-OH NVP. In contrast, the 2-OH NVP isomer favors a different pathway, yielding a dominant fragment at m/z 238 (likely loss of formamide or rearrangement involving the amide bond).

| Metabolite | Precursor (m/z) | Dominant Product (m/z) | Secondary Product (m/z) |

| 3-OH Nevirapine | 283.1 | 214.3 (Diagnostic) | 242.1 |

| 2-OH Nevirapine | 283.1 | 238.1 (Diagnostic) | 161.1 |

| Nevirapine (Parent) | 267.1 | 226.1 | 198.1 |

Visualization of Fragmentation Logic

The following diagram illustrates the stepwise fragmentation mechanism for 3-OH Nevirapine compared to its parent and isomer.

Caption: Comparative fragmentation pathways of Nevirapine and its hydroxy-metabolites. Green node indicates the specific diagnostic ion for 3-OH NVP.

Experimental Protocol: LC-MS/MS Quantification

This protocol is validated for separating 3-OH NVP from its isomers in complex matrices (Plasma/Hair).

A. Sample Preparation (Liquid-Liquid Extraction)[11]

-

Aliquot: Transfer 100 µL of biological matrix (plasma/hair extract) to a clean tube.

-

Internal Standard: Add 10 µL of Nevirapine-d3 or 3-OH-NVP-d3.

-

Extraction: Add 1 mL Ethyl Acetate or MTBE . Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

B. LC-MS/MS Parameters[1][3][4][5][6][7][8][9][10][11][12][13]

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard retention of hydrophobic NNRTIs. |

| Mobile Phase A | 1 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate improves ESI+ sensitivity. |

| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for isomers. |

| Gradient | 20% B to 90% B over 5 mins | Rapid elution while separating 2-OH and 3-OH isomers. |

| Ion Source | ESI+ or APCI+ | APCI is preferred for hair/tissue to reduce matrix suppression. |

| Collision Energy | 35 - 45 eV | Higher energy required to drive the secondary CO loss (242→214). |

C. Workflow Visualization

Caption: Validated LC-MS/MS workflow for the specific detection of this compound.

References

-

National Institutes of Health (NIH) - PubMed . LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Available at: [Link]

-

MDPI - Molecules . Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Available at: [Link]

-

Journal of Chromatography B . Simultaneous determination of nevirapine and its metabolites in human plasma by LC-MS/MS. (Contextual citation for method validation parameters). Available at: [Link]

Sources

The Definitive Guide to CYP2B6-Mediated 3-Hydroxy Nevirapine Formation: Mechanisms, Polymorphisms, and In Vitro Characterization

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Understanding the Clinical Imperative

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection.[1][2] Its efficacy, however, is intrinsically linked to its metabolic fate within the body, a process that exhibits significant inter-individual variability. This variability can profoundly impact drug exposure, therapeutic outcomes, and the risk of adverse effects.[3][4] A critical metabolic pathway in the biotransformation of nevirapine is its hydroxylation, and a key enzyme in this process is Cytochrome P450 2B6 (CYP2B6). This guide provides a comprehensive technical overview of the pivotal role of CYP2B6 in the formation of 3-hydroxy nevirapine (3-OH NVP), offering insights into the underlying enzymatic mechanisms, the clinical relevance of genetic polymorphisms, and robust in vitro methodologies for its characterization.

The Metabolic Landscape of Nevirapine: A Multi-Enzyme Effort

Nevirapine undergoes extensive hepatic metabolism, primarily through oxidative pathways catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, followed by glucuronidation and subsequent urinary excretion.[1][5][6] The major oxidative metabolites of nevirapine are 2-, 3-, 8-, and 12-hydroxynevirapine.[1][5] While multiple CYP isoforms contribute to the overall metabolism of nevirapine, in vitro studies using human liver microsomes and cDNA-expressed enzymes have elucidated the specific roles of two key players: CYP3A4 and CYP2B6.[7][8]

-

CYP3A4: Primarily responsible for the formation of 2-hydroxynevirapine and 12-hydroxynevirapine.[1][7][8]

-

CYP2B6: Predominantly catalyzes the formation of 3-hydroxynevirapine.[5][7][8]

This metabolic specificity is crucial for understanding the pharmacokinetic profile of nevirapine and the potential for drug-drug interactions. Furthermore, nevirapine itself is an inducer of CYP enzymes, including CYP3A4 and CYP2B6, through the activation of nuclear receptors like the constitutive androstane receptor (CAR).[1] This auto-induction leads to a decrease in the drug's half-life with multiple dosing.[1]

Diagram of Nevirapine's Primary Metabolic Pathways

Caption: Nevirapine's oxidative metabolism to its hydroxylated metabolites.

The Spotlight on CYP2B6 and this compound

The formation of this compound is a significant metabolic route, and CYP2B6 is the principal enzyme responsible for this biotransformation.[5][8][9] The presence of 3-OH NVP in plasma can be indicative of CYP2B6 activity.[9] Understanding the kinetics of this specific reaction is paramount for predicting nevirapine clearance and assessing the impact of factors that modulate CYP2B6 function.

Enzyme Kinetics of this compound Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP2B6 have been instrumental in defining the kinetic parameters of 3-hydroxylation. These studies typically involve incubating nevirapine at various concentrations with the enzyme source and measuring the rate of metabolite formation.

| Enzyme Source | Apparent Km (μM) for this compound Formation | Reference |

| Human Hepatic Microsomes | 609 | [8] |

| cDNA-expressed CYP2B6 | 834 | [8] |

Table 1: Michaelis-Menten Constants (Km) for this compound Formation.

The relatively high Km values suggest that CYP2B6 has a lower affinity for nevirapine compared to some other substrates. This is a critical piece of information for drug development professionals when considering potential drug-drug interactions involving CYP2B6.

The Impact of CYP2B6 Genetic Polymorphisms

The CYP2B6 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified that can alter enzyme expression and catalytic activity.[10][11][12] This genetic variability is a major contributor to the observed differences in nevirapine plasma concentrations among patients.[5][13]

The Significance of the CYP2B6 516G>T (rs3745274) Variant

One of the most clinically relevant polymorphisms is the G to T substitution at position 516 in exon 4 (516G>T), which results in an amino acid change from glutamine to histidine.[13] This variant is associated with reduced CYP2B6 catalytic activity.[13] Individuals carrying the T allele, particularly those with the homozygous TT genotype, are considered "poor metabolizers" and tend to have significantly higher plasma concentrations of nevirapine.[5][13][14][15]

A meta-analysis of several studies confirmed that individuals with the CYP2B6 516TT genotype had significantly higher nevirapine concentrations compared to those with the GG or GT genotypes.[5] This elevated drug exposure can increase the risk of adverse drug reactions, including hepatotoxicity and skin rash.[3][4][16] Conversely, individuals with the GG genotype ("extensive metabolizers") may have lower plasma concentrations, which could potentially lead to sub-optimal therapeutic efficacy and the development of drug resistance.[12]

Other Notable CYP2B6 Polymorphisms

While 516G>T is the most studied variant, other polymorphisms in the CYP2B6 gene, such as 983T>C (rs28399499), have also been shown to influence nevirapine pharmacokinetics.[17][18] The presence of multiple polymorphisms can lead to complex haplotypes that further refine the prediction of an individual's metabolic phenotype.[12]

In Vitro Methodologies for Characterizing this compound Formation

For researchers and drug development professionals, robust in vitro assays are essential for characterizing the metabolism of new chemical entities and understanding their potential for interaction with enzymes like CYP2B6. The following section outlines a standard protocol for determining the formation of this compound using human liver microsomes.

Experimental Workflow: An Overview

The general workflow for an in vitro nevirapine hydroxylation assay involves incubation of the substrate with a source of CYP enzymes (e.g., human liver microsomes), followed by extraction of the parent drug and its metabolites, and subsequent analysis by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diagram of a Typical In Vitro Metabolism Assay Workflow

Caption: A stepwise workflow for an in vitro nevirapine metabolism assay.

Detailed Protocol for Nevirapine Incubation with Human Liver Microsomes

This protocol is a self-validating system designed to ensure reproducibility and accuracy.

A. Reagent and Sample Preparation:

-

Nevirapine Stock Solution: Prepare a concentrated stock solution of nevirapine in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs on ice.[19][20] Dilute the microsomes to the desired final protein concentration (e.g., 0.5-2 mg/mL) in a suitable incubation buffer (e.g., 66 mM Tris buffer, pH 7.4).[8][21]

-

NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). This is crucial for maintaining a constant supply of the essential cofactor, NADPH, throughout the incubation period.

-

Working Solutions: Prepare serial dilutions of the nevirapine stock solution to achieve the desired final concentrations in the incubation mixture.

B. Incubation Procedure:

-

Pre-incubation: In a microcentrifuge tube, combine the diluted human liver microsomes, buffer, and nevirapine working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).[8][21] It is critical to ensure that the reaction is proceeding under linear conditions with respect to time and protein concentration. This can be validated in preliminary experiments.

-

Reaction Termination: Stop the reaction by adding a quenching solution. This can be a strong base (e.g., 50 μl of 2 N NaOH) or an organic solvent like cold acetonitrile.[8] The choice of quenching solution will depend on the subsequent extraction and analytical methods.

C. Sample Processing and Analysis:

-

Extraction: Extract nevirapine and its metabolites from the incubation mixture. A common method is liquid-liquid extraction with a solvent like ethyl acetate.[8] The organic layer is then separated and evaporated to dryness.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Analytical Determination: Analyze the samples using a validated HPLC or LC-MS/MS method to separate and quantify nevirapine and this compound.[22] A standard curve for this compound should be prepared to allow for accurate quantification.

D. Data Analysis:

-

Calculate the rate of this compound formation, typically expressed as picomoles of metabolite formed per minute per milligram of microsomal protein.

-

For kinetic studies, plot the formation rate against the nevirapine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Implications for Drug Development and Clinical Practice

The central role of CYP2B6 in the metabolism of nevirapine has significant implications for both drug development and clinical practice:

-

Early Drug Discovery: When screening new drug candidates, it is essential to assess their potential to be substrates, inhibitors, or inducers of CYP2B6 to anticipate potential drug-drug interactions with nevirapine and other CYP2B6-metabolized drugs.

-

Personalized Medicine: Genotyping for CYP2B6 polymorphisms, particularly 516G>T, can help to identify patients at risk of altered nevirapine exposure.[5] This information can potentially guide dose adjustments to optimize efficacy and minimize toxicity, although this is not yet standard clinical practice in all regions.

-

Ethnic Considerations: The frequency of CYP2B6 alleles can vary significantly across different ethnic populations.[12][18] This highlights the importance of considering ethnicity in pharmacogenetic studies and in the interpretation of clinical trial data.

-

Therapeutic Drug Monitoring: For patients exhibiting unexpected responses to nevirapine therapy, therapeutic drug monitoring coupled with pharmacogenetic testing can provide valuable insights into the underlying causes.

Conclusion: A Call for Continued Investigation

CYP2B6 is undeniably a critical determinant of this compound formation and, consequently, a major factor influencing the disposition and clinical response to this important antiretroviral agent. A thorough understanding of its enzymatic function, the impact of its genetic variants, and the application of robust in vitro models are indispensable for the continued safe and effective use of nevirapine. As the field of pharmacogenomics advances, the integration of CYP2B6 genotyping into clinical practice holds the promise of a more personalized approach to HIV therapy, ultimately benefiting patients worldwide.

References

- Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV‐infected patients in Uganda - NRU.

- Exploring CYP2B6 activity by measuring the presence ofnevirapine hydroxy metabolites in plasma - PubMed.

- Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC.

- The role of CYP2B6 516G>T polymorphism on efavirenz/nevirapine toxicity. Implications on treatment outcomes: Lessons from Botswana - PubMed Central.

- Nevirapine Pathway, Pharmacokinetics - ClinPGx.

- CYP2B6 genetic variants are associated with nevirapine pharmacokinetics and clinical response in HIV-1-infected children | Semantic Scholar.

- Cytochrome P450 2B6 516G-->T is associated with plasma concentrations of nevirapine at both 200 mg twice daily and 400 mg once daily in an ethnically diverse population - PubMed.

- CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC.

- Steady-state nevirapine clearance estimates stratified by CYP2B6... - ResearchGate.

- Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - NIH.

- Nevirapine (oral route) - Side effects & dosage - Mayo Clinic.

- Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV-infected patients in Uganda - PubMed.

- Association of CYP2B6 Genetic Variation with Efavirenz and Nevirapine Drug Resistance in HIV-1 Patients from Botswana - Dove Medical Press.

- NIH Public Access - GBC Global Biotech Consulting Group.

- Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PubMed Central.

- Characterization of the In Vitro Biotransformation of the HIV-1 Reverse Transcriptase Inhibitor Nevirapine by Human Hepatic Cytochromes P-450 - DOI.

- Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach | Chemical Research in Toxicology.

- Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed.

- Basic Review of the Cytochrome P450 System - PMC.

- Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - NIH.

- Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed.

- Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC.

- Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific.

- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.

- Nevirapine: Package Insert / Prescribing Information / MOA - Drugs.com.

- Human and Animal Liver Microsome Thawing and Incubation Protocol.

- Relationships between CYP2B6 Polymorphisms and Pharmacokinetics Following a Single Dose of Nevirapine or Efavirenz in African Americans - PMC.

- Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH.

- Nevirapine | C15H14N4O | CID 4463 - PubChem - NIH.

- Basic Review of the Cytochrome P450 System - ResearchGate.

- Appendix A: Pediatric Antiretroviral Drug Information - Nevirapine | NIH - Clinical Info .HIV.gov.

- Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4 - Research Journal of Pharmacy and Technology.

- The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - NIH.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Nevirapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of CYP2B6 polymorphisms on plasma nevirapine concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Exploring CYP2B6 activity by measuring the presence ofnevirapine hydroxy metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of CYP2B6 516G>T polymorphism on efavirenz/nevirapine toxicity. Implications on treatment outcomes: Lessons from Botswana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. nru.uncst.go.ug [nru.uncst.go.ug]

- 14. Cytochrome P450 2B6 516G-->T is associated with plasma concentrations of nevirapine at both 200 mg twice daily and 400 mg once daily in an ethnically diverse population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 2B6 (CYP2B6) G516T influences nevirapine plasma concentrations in HIV-infected patients in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 17. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of CYP2B6 and CYP1A2 Genetic Variation on Nevirapine Plasma Concentration and Pharmacodynamics as Measured by CD4 Cell Count in Zimbabwean HIV-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. oyc.co.jp [oyc.co.jp]

- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gbcbiotech.com [gbcbiotech.com]

A Preliminary Investigation of 3-Hydroxy Nevirapine Bioactivity: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of drug metabolites. It offers a structured approach to evaluating both the potential therapeutic efficacy and the toxicological profile of this compound, grounded in established scientific principles and methodologies.

Executive Summary: The Rationale for Investigating this compound

Nevirapine is a cornerstone of antiretroviral therapy, yet its clinical use is hampered by adverse drug reactions, including severe skin rash and hepatotoxicity.[1][2][3] It is widely hypothesized that these toxicities are not solely caused by the parent drug but may be mediated by its metabolites.[1][2] Nevirapine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine.[3] The formation of 3-hydroxynevirapine is specifically attributed to CYP2B6.[3] While some research has focused on the 12-hydroxy metabolite's role in skin rash, a comprehensive bioactivity profile of this compound remains to be fully elucidated.[4][5]

This guide outlines a two-pronged investigative approach: firstly, to determine if this compound retains anti-HIV activity, which could contribute to the overall therapeutic effect of the parent drug; and secondly, to assess its cytotoxic potential, which could be a contributing factor to Nevirapine-associated toxicities. Understanding the bioactivity of this key metabolite is critical for a complete safety and efficacy assessment of Nevirapine and for the development of safer antiretroviral agents.

Foundational Knowledge: Nevirapine's Mechanism of Action and Metabolism

Nevirapine exerts its anti-HIV effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into DNA.[6][7][8] This binding induces a conformational change in the enzyme, distorting the dNTP binding site and ultimately inhibiting DNA synthesis.[6][7][9] The investigation into this compound's bioactivity will, therefore, logically commence with an assessment of its ability to inhibit HIV-1 RT.

The metabolic pathway of Nevirapine is a critical consideration. The parent drug undergoes extensive hepatic metabolism, and the resulting metabolites are the focus of this investigation.[3]

Caption: Metabolic pathway of Nevirapine to its hydroxylated metabolites.

Experimental Framework: A Step-by-Step Guide to Bioactivity Assessment

This section details the experimental protocols for a preliminary in vitro investigation of this compound. The workflow is designed to first assess anti-HIV efficacy and then evaluate cytotoxicity.

Workflow for Bioactivity Assessment

Caption: Proposed experimental workflow for assessing this compound bioactivity.

Part 1: Anti-HIV Efficacy Assessment

The primary question is whether this compound retains the ability to inhibit HIV-1 replication. A cell-based assay is the most direct method to determine this.

The CEM-GXR cell line is a robust tool for screening anti-HIV compounds.[10][11] These CD4+ T-lymphocyte cells are engineered to express both CXCR4 and CCR5 co-receptors, allowing for the propagation of a wide range of HIV-1 strains.[10][11] Crucially, they contain a Tat-driven LTR-GFP expression cassette, meaning that HIV-1 infection leads to the expression of Green Fluorescent Protein (GFP), which can be readily quantified by flow cytometry.[10][12]

-

Cell Culture: Maintain CEM-GXR cells in RPMI-1640 medium supplemented with 20% fetal calf serum and penicillin/streptomycin.[10]

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM). Prepare a Nevirapine dilution series as a positive control.

-

Infection Protocol:

-

Seed 10^5 CEM-GXR cells per well in a 96-well plate.[10]

-

Treat the cells with the various concentrations of this compound, Nevirapine, or a DMSO vehicle control for 2 hours at 37°C.

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for 72 hours at 37°C.

-

-

Data Acquisition:

-

After incubation, harvest the cells and fix them in paraformaldehyde.

-

Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells corresponds to the level of HIV-1 infection.[13]

-

-

Endpoint Measurement: The primary endpoint is the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces HIV-1 replication by 50% compared to the vehicle control.

As a complementary or alternative method, the level of HIV-1 p24 capsid protein in the cell culture supernatant can be quantified using a commercially available ELISA kit.[14][15][16] The amount of p24 antigen is directly proportional to the extent of viral replication.

Part 2: Cytotoxicity Assessment

It is crucial to determine if this compound is toxic to host cells, as this could contribute to the adverse effects seen with Nevirapine therapy.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17][18][19][20] It measures the metabolic activity of cells, as viable cells can reduce the yellow MTT to a purple formazan product.[17][19]

-

Cell Culture: Use the same cell line as in the efficacy assay (CEM-GXR) to ensure comparability of results. Maintain the cells under the same culture conditions.

-

Compound Treatment:

-

Seed 10^5 CEM-GXR cells per well in a 96-well plate.

-

Treat the cells with the same serial dilutions of this compound and Nevirapine as used in the efficacy assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the cells for 72 hours at 37°C.

-

-

MTT Assay Procedure:

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17]

-

-

Endpoint Measurement: The primary endpoint is the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Data Analysis and Interpretation

The data generated from the efficacy and cytotoxicity assays should be analyzed to determine the IC50 and CC50 values for both this compound and the parent drug, Nevirapine.

Quantitative Data Summary

| Compound | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Nevirapine | (To be determined) | (To be determined) | (To be determined) |

| This compound | (To be determined) | (To be determined) | (To be determined) |

Interpretation of Results

-

IC50: A low IC50 value indicates potent anti-HIV activity. A comparison of the IC50 of this compound to that of Nevirapine will reveal if the metabolite retains significant antiviral efficacy.

-

CC50: A low CC50 value indicates significant cytotoxicity.

-

Selectivity Index (SI): The SI is a critical parameter that represents the therapeutic window of a compound. A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.

Potential Implications and Future Directions

The results of this preliminary investigation will provide valuable insights into the role of this compound in both the therapeutic and toxicological profile of Nevirapine.

-

If this compound shows significant anti-HIV activity (low IC50) and low cytotoxicity (high CC50): This would suggest that the metabolite contributes to the overall efficacy of Nevirapine and is unlikely to be a primary driver of its toxicity.

-

If this compound shows weak or no anti-HIV activity (high IC50) and significant cytotoxicity (low CC50): This would raise concerns that this metabolite could be a key contributor to the adverse drug reactions associated with Nevirapine, particularly hepatotoxicity.[21][22][23][24] Further investigation into the mechanisms of its toxicity would be warranted, potentially involving studies on its effects on hepatic cells and its potential to form reactive intermediates.

-

If both anti-HIV activity and cytotoxicity are low: The metabolite may be considered relatively inert from a pharmacological and toxicological standpoint.

Future research could involve more detailed mechanistic studies, including direct enzyme inhibition assays with purified HIV-1 reverse transcriptase and investigations into the potential for this compound to induce inflammatory responses or form protein adducts, which are implicated in Nevirapine-induced skin rash and liver injury.[4][25]

References

-

HIV-1 Reverse Transcriptase in Complex with Nevirapine. (2019). Proteopedia. [Link]

-

HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism. (n.d.). PMC - NIH. [Link]

-

What is the mechanism of Nevirapine? (2024). Patsnap Synapse. [Link]

-

Bioengineering generates anti-HIV molecule. (2019). YouTube. [Link]

-

HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism. (2012). ResearchGate. [Link]

-

3V81: Crystal structure of HIV-1 reverse transcriptase (RT) with DNA and the nonnucleoside inhibitor nevirapine. (2012). RCSB PDB. [Link]

-

In vitro blood-brain barrier permeability of nevirapine compared to other HIV antiretroviral agents. (2000). PubMed. [Link]

-

Nevirapine. (2020). LiverTox - NCBI Bookshelf. [Link]

-

Synthesis and anti-HIV Activity of Nevirapine Prodrugs. (2006). ResearchGate. [Link]

-

Structures of nevirapine (parent drug) and the five metabolites quantitated in this study. (n.d.). ResearchGate. [Link]

-

Result of phase II acute toxicity studies of Nevirapine. (n.d.). ResearchGate. [Link]

-

In vitro Characterization of Efficacy and Toxicity of Nevirapine Analogs as Substitutes in HIV Treatment. (2023). ResearchGate. [Link]

-

Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes. (2017). PubMed Central. [Link]

-

Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. (2013). Réseau GABRIEL. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). Chemical Research in Toxicology. [Link]

-

The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury. (2022). DMD. [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (2023). NIH. [Link]

-

Nevirapine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Stevens–Johnson syndrome. (n.d.). Wikipedia. [Link]

-

Hepatotoxicity Associated With Nevirapine Use. (2004). NATAP. [Link]

-

Screening of the Pan-African Natural Product Library Identifies Ixoratannin A-2 and Boldine as Novel HIV-1 Inhibitors. (2015). PMC - PubMed Central. [Link]

-

Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash. (2008). PubMed. [Link]

-

Synthesis and anti-HIV activity of nevirapine prodrugs. (2006). PubMed. [Link]

-

In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023). PMC. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

(PDF) In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023). ResearchGate. [Link]

-

HIV-1 replication in CEM-GXR cells. A, Flow cytometry data showing GFP... (n.d.). ResearchGate. [Link]

-

Nevirapine liver toxicity: US reminder issued. (2001). Aidsmap. [Link]

-

Novel Acylguanidine-Based Inhibitor of HIV-1. (2020). Journal of Virology. [Link]

-

MTT assay to evaluate the cytotoxic potential of a drug. (2017). ResearchGate. [Link]

-

In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs. (2022). MDPI. [Link]

-

Toxicogenomics of nevirapine-associated cutaneous and hepatic adverse events among populations of African, Asian, and European descent. (2014). PMC. [Link]

-

HIV-1 p24 antigen test. (n.d.). ImmunoDX. [Link]

-

Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors. (2012). NIH. [Link]

-

General Cytotoxicity Assessment by Means of the MTT Assay. (2015). PubMed. [Link]

-

HIV-1 p24 ANTIGEN CAPTURE ASSAY. (n.d.). ABL, Inc.[Link]

-

Cellosaurus cell line CEM-GXR25 (CVCL_C8ZB). (n.d.). Cellosaurus. [Link]

-

A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. (1995). PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 7. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 9. rcsb.org [rcsb.org]

- 10. Screening of the Pan-African Natural Product Library Identifies Ixoratannin A-2 and Boldine as Novel HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellosaurus cell line CEM-GXR25 (CVCL_C8ZB) [cellosaurus.org]

- 12. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. immunodx.com [immunodx.com]

- 16. ablinc.com [ablinc.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hepatotoxicity Associated With Nevirapine Use [natap.org]

- 24. Nevirapine liver toxicity: US reminder issued | aidsmap [aidsmap.com]

- 25. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers of Hydroxylated Nevirapine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of drug metabolism and bioanalysis has repeatedly demonstrated the critical importance of understanding the full metabolic fate of a drug candidate. It is not merely about identifying the major routes of biotransformation, but about delving into the nuanced structural details of each metabolite, as these subtleties can have profound implications for efficacy and safety. This guide is born out of that experience, with a focus on the antiretroviral drug nevirapine. The propensity of nevirapine to cause severe hepatotoxicity and skin rashes is intrinsically linked to its metabolic activation.[1][2] This document is designed to be a comprehensive technical resource for researchers actively engaged in the study of nevirapine metabolism, offering not just established knowledge but also the underlying scientific rationale for the analytical strategies employed. We will explore the structural isomerism of hydroxylated nevirapine metabolites, from the well-documented positional isomers to the less-discussed but equally important tautomeric forms. This guide aims to equip you with the knowledge and methodologies to rigorously characterize these compounds, ultimately contributing to a deeper understanding of nevirapine's disposition and its clinical consequences.

The Metabolic Landscape of Nevirapine: A Focus on Hydroxylation

Nevirapine (NVP) undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[3] This initial biotransformation, or Phase I metabolism, introduces hydroxyl groups at various positions on the nevirapine molecule, leading to the formation of several structural isomers. These hydroxylated metabolites are the primary focus of this guide.

The main sites of hydroxylation on the nevirapine molecule are the 2-, 3-, 8-, and 12-positions.[4] The relative abundance of these metabolites can vary, but studies have shown that 2-hydroxynevirapine, 3-hydroxynevirapine, and 12-hydroxynevirapine are the most significant in vivo.[5][6]

-

2-Hydroxynevirapine (2-OH-NVP): Primarily formed by the action of CYP3A4.[3]

-

3-Hydroxynevirapine (3-OH-NVP): Primarily formed by the action of CYP2B6.[3]

-

8-Hydroxynevirapine (8-OH-NVP): A minor metabolite.

-

12-Hydroxynevirapine (12-OH-NVP): A major metabolite also formed by CYP3A4.[3]

These hydroxylated metabolites are then typically conjugated with glucuronic acid in Phase II metabolism to form more water-soluble glucuronide conjugates, which are then excreted in the urine.[4]

Caption: Major Phase I metabolic pathways of nevirapine.

Beyond Positional Isomerism: The Tautomeric Forms of Hydroxylated Nevirapine

While the positional isomers of hydroxylated nevirapine are well-documented, a deeper level of structural complexity arises from the potential for tautomerism, particularly in the 2- and 3-hydroxy isomers. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is critical to consider as different tautomers can exhibit distinct physicochemical properties, spectroscopic signatures, and biological activities.

The 2-hydroxy and 3-hydroxynevirapine metabolites contain a hydroxypyridine moiety. It is well-established that 2- and 4-hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers.[7] In the case of 2-hydroxynevirapine, this would be an equilibrium with 1H-pyridin-2-one. This tautomerism is influenced by factors such as the solvent environment.[8] While computational studies specifically on nevirapine metabolites are not extensively reported in the literature I have reviewed, the principles of hydroxypyridine tautomerism suggest that a similar equilibrium is plausible for 2-hydroxynevirapine.

Caption: Potential tautomeric equilibrium of 2-hydroxynevirapine.

The existence of these tautomeric forms has significant implications for analytical characterization. Chromatographic methods may or may not separate the tautomers, depending on the rate of interconversion and the chromatographic conditions. Spectroscopic techniques like NMR and UV will reflect the equilibrium mixture.

Analytical Strategies for the Separation and Identification of Hydroxylated Nevirapine Isomers

A robust analytical strategy is paramount for the accurate identification and quantification of the different hydroxylated nevirapine isomers. The choice of technique is dictated by the specific research question, the required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used and accessible technique for the analysis of nevirapine and its metabolites. The key to a successful separation lies in the optimization of the chromatographic conditions to resolve the isomers of interest.

Experimental Protocol: HPLC-UV Analysis of Nevirapine and its Hydroxylated Metabolites

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

-

Sample Preparation (Human Plasma):

-

To 500 µL of human plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Perform protein precipitation by adding 1 mL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. For example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A linear gradient from 10% B to 60% B over 20 minutes can be a good starting point.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Nevirapine and its hydroxylated metabolites typically have UV maxima around 220 nm and 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to nevirapine and its metabolites based on their retention times, which should be established using authentic reference standards.

-

Quantify the analytes by comparing their peak areas to that of the internal standard and constructing a calibration curve.

-

Causality Behind Experimental Choices:

-

Protein Precipitation: This is a simple and effective method for removing the bulk of plasma proteins, which can interfere with the chromatographic analysis and damage the column.

-

Reversed-Phase Chromatography: The nonpolar nature of the C18 stationary phase allows for the separation of the relatively nonpolar nevirapine and its slightly more polar hydroxylated metabolites based on their differential partitioning between the stationary and mobile phases.

-

Gradient Elution: A gradient is often necessary to achieve adequate separation of all the isomers within a reasonable run time.

-

UV Detection: The aromatic nature of the nevirapine core structure provides strong UV absorbance, making this a sensitive detection method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis of Hydroxylated Nevirapine Metabolites

-

Sample Preparation: The same protein precipitation method as for HPLC-UV can be used. Alternatively, solid-phase extraction (SPE) can provide a cleaner sample and pre-concentration of the analytes.

-

LC-MS/MS System and Conditions:

-

LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for faster analysis and better resolution.

-

Column: A sub-2 µm particle size C18 column is typically used.

-

Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with a small amount of formic acid (to aid ionization) is common.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for nevirapine and its metabolites.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For example:

-

Nevirapine: m/z 267 -> [product ion]

-

Hydroxylated Metabolites: m/z 283 -> [product ion]

-

-

-

Data Analysis:

-

Quantification is based on the peak area of the specific MRM transition for each analyte relative to the internal standard.

-

Trustworthiness of the Protocol:

The use of an internal standard and the high selectivity of MRM make this a self-validating system. The internal standard corrects for variations in sample preparation and instrument response, while the specific MRM transitions ensure that only the analyte of interest is being measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites, especially when authentic standards are not available. Two-dimensional (2D) NMR experiments are particularly powerful for this purpose.

Experimental Workflow: 2D NMR for Structural Characterization

Caption: 2D NMR workflow for metabolite structure elucidation.

Step-by-Step Methodology:

-

Sample Preparation: The metabolite of interest must be isolated and purified, typically by preparative HPLC. The purified sample is then dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1D ¹H NMR: This initial experiment provides information about the number of different types of protons in the molecule and their chemical environment.

-

2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show which protons are close to each other in space, which is important for determining the stereochemistry and conformation of the molecule.

By combining the information from these experiments, the complete structure of the metabolite, including the position of the hydroxyl group, can be determined.

Toxicological Significance of Hydroxylated Nevirapine Isomers

The metabolism of nevirapine is not just a mechanism for its elimination; it is also intimately linked to its toxicity.[1][2] The formation of reactive metabolites is a key concern in drug development, and this is particularly true for nevirapine.

The Role of 12-Hydroxynevirapine and Reactive Quinone Methides

The 12-hydroxynevirapine metabolite is considered a key player in nevirapine-induced toxicity.[4] It can be further metabolized to a highly reactive quinone methide intermediate.[3] This electrophilic species can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction, an immune response, and ultimately, cell death. This mechanism is thought to be a major contributor to the hepatotoxicity and skin rashes associated with nevirapine.[9]

Reactive Intermediates from 2- and 3-Hydroxynevirapine

While the focus has often been on 12-hydroxynevirapine, the other hydroxylated metabolites are not necessarily benign. Studies have shown that 2-hydroxynevirapine can be oxidized to a reactive quinone-imine intermediate.[10] Similarly, both 2- and 3-hydroxynevirapine can potentially form a reactive 2,3-epoxide intermediate.[11] These reactive species can also contribute to the overall toxicological profile of nevirapine.

Quantitative Data on Nevirapine Metabolites

| Metabolite | Typical Plasma Concentration (ng/mL) | Primary Forming Enzyme | Associated Reactive Intermediate |

| 2-Hydroxynevirapine | 186[5] | CYP3A4[3] | Quinone-imine, Epoxide[10][11] |

| 3-Hydroxynevirapine | 646[5] | CYP2B6[3] | Epoxide[11] |

| 12-Hydroxynevirapine | 483[5] | CYP3A4[3] | Quinone methide[3] |

Regulatory Context and Self-Validating Systems

The identification and characterization of drug metabolites are not just a scientific exercise; they are a regulatory requirement. The U.S. Food and Drug Administration (FDA) provides guidance on the safety testing of drug metabolites. A key principle is the need to assess the safety of any metabolite that is found at significantly higher levels in humans than in the animal species used for preclinical safety testing.

The analytical protocols described in this guide are designed to be self-validating systems. The use of internal standards, calibration curves, and quality control samples ensures the accuracy and precision of the quantitative data. For structural elucidation by NMR, the combination of multiple 2D experiments provides a high degree of confidence in the assigned structure. This rigorous approach to data generation is essential for meeting regulatory expectations and ensuring the safety of pharmaceutical products.

Conclusion

The study of the structural isomers of hydroxylated nevirapine metabolites is a multifaceted endeavor that requires a deep understanding of drug metabolism, analytical chemistry, and toxicology. This guide has provided an in-depth overview of the key concepts and methodologies in this field. By applying the principles and protocols outlined herein, researchers can gain a more complete picture of the metabolic fate of nevirapine, which is essential for understanding its therapeutic effects and its potential for adverse reactions. The continued investigation into the structural and biological properties of these metabolites will undoubtedly contribute to the safer and more effective use of this important antiretroviral agent.

References

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

- Eke, A. C., et al. (2012). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 56(6), 3148–3154.

- Gong, L., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5692.

- Fan-Havard, P., et al. (2013). Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Antimicrobial Agents and Chemotherapy, 57(5), 2137-2143.

- Antunes, A. M. M., et al. (2015). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research, 4(3), 615-626.

- Uetrecht, J. (2008). Demonstration of the Metabolic Pathway Responsible for Nevirapine-Induced Skin Rash. Chemical Research in Toxicology, 21(9), 1862-1870.

-

ResearchGate. (n.d.). Structures of Nevirapine (1) and its Phase I metabolites. Retrieved from [Link]

- Gatchie, L., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology, 36(10), 1649–1661.

- Gatchie, L., et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology.

- Marques, M. M., et al. (2015). Oxidation of 2-Hydroxynevirapine, a Phenolic Metabolite of the Anti-HIV Drug Nevirapine: Evidence for an Unusual Pyridine Ring Contraction. Molecules, 20(8), 14867-14878.

- Fan-Havard, P., et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy, 57(5), 2137-2143.

- Beland, F. A., et al. (2011). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 9(13), 4779-4786.

-

PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. Retrieved from [Link]

- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.

- Srivastava, A., et al. (2010). Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. Journal of Pharmacology and Experimental Therapeutics, 334(3), 903-912.

- Antunes, A. M. M., et al. (2015). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology Research, 4(3), 615-626.

-

U.S. National Library of Medicine. (2020). Nevirapine - LiverTox. Retrieved from [Link]

Sources

- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]